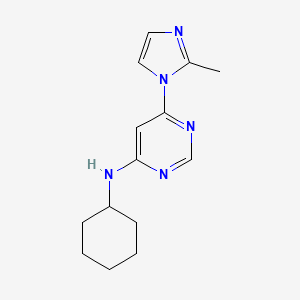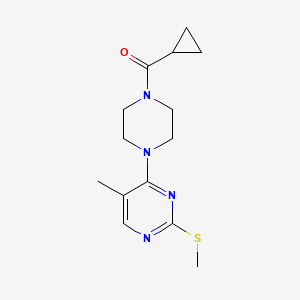![molecular formula C13H18N2O3 B6441563 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549038-51-7](/img/structure/B6441563.png)
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1CPT) is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. It is a member of the pyrazine family of compounds and has been studied for its ability to interact with a variety of biological targets. 1CPT has been found to act as a partial agonist of the adenosine A2A receptor, as well as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 1CPT has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied extensively for its potential therapeutic applications. It has been studied for its ability to interact with a variety of biological targets, including the adenosine A2A receptor and the enzymes dihydrofolate reductase (DHFR) and fatty acid amide hydrolase (FAAH). Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as a partial agonist of the adenosine A2A receptor, and as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH). The mechanism of action of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood, but it is thought to involve the inhibition of the enzymes DHFR and FAAH, as well as the activation of the adenosine A2A receptor.
Biochemical and Physiological Effects
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its ability to interact with a variety of biological targets, as well as its anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is relatively easy to synthesize and is relatively stable in solution. However, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not water-soluble, which can limit its use in some laboratory experiments. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is relatively expensive, which can limit its use in some laboratory experiments.
Orientations Futures
For the study of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione, as well as its potential for drug-drug interactions. Additionally, further research is needed to investigate the potential for 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione to interact with other biological targets, as well as its potential for use in combination with other compounds. Finally, further research is needed to investigate the potential for 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione to be used in the treatment of various diseases and conditions.
Méthodes De Synthèse
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 2,3-dihydropyrazine-1,4-dione, followed by the reaction with oxalic acid. Alternatively, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid. Additionally, 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized by the reaction of ethyl 4-chloro-2-methyl-5-oxo-2H-pyrazine-3-carboxylate with cyclopropylmethyl bromide, followed by the reaction with oxalic acid.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-13(17)15(11-1-2-11)6-5-14(12)9-10-3-7-18-8-4-10/h5-6,10-11H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWDMDYERFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide](/img/structure/B6441483.png)
![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)
![4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441516.png)
![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)